Neridronsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neridronsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird bei der Synthese von Polyamidoamin-Konjugaten verwendet, die potenzielle Prodrugs sind.

5. Wirkmechanismus

This compound übt ihre Wirkung aus, indem sie die osteoklastenvermittelte Knochenresorption hemmt. Osteoklasten sind Zellen, die für den Abbau von Knochengewebe verantwortlich sind, und this compound verhindert diesen Prozess, wodurch der Knochenverlust reduziert wird. Dieser Mechanismus macht sie wertvoll bei der Behandlung von Erkrankungen wie Osteoporose, Morbus Paget und reflexsympathischer Dystrophie .

Ähnliche Verbindungen:

- Alendronsäure

- Ibandronsäure

- Risedronsäure

- Zoledronsäure

Vergleich: this compound hemmt, wie andere Bisphosphonate, die osteoklastenvermittelte Knochenresorption. Sie ist einzigartig in ihrer Fähigkeit, sowohl intravenös als auch intramuskulär verabreicht zu werden, was Flexibilität bei den Behandlungsmöglichkeiten bietet . Darüber hinaus zeichnet sie sich durch ihre Wirksamkeit bei der Behandlung des komplexen regionalen Schmerzsyndroms Typ I von anderen Bisphosphonaten ab .

Wirkmechanismus

Target of Action

Neridronic acid, also known as Neridronate, primarily targets osteoclasts, the cells responsible for bone resorption . Osteoclasts play a crucial role in bone remodeling by breaking down bone tissue, releasing minerals, and facilitating the transfer of calcium from bone tissue to the blood .

Mode of Action

Neridronic acid interacts with its targets, the osteoclasts, by binding and inhibiting the enzyme farnesyl diphosphate synthase (FPPS) in the HMG-CoA reductase pathway . This interaction disrupts the lipid modification of proteins found in an osteoclast, such as Ras, Rho, and Rac proteins . This disruption leads to the restoration of normal cytoskeletal dynamics and inhibition of osteoclastogenesis, thereby preventing osteoclastic bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by Neridronic acid is the HMG-CoA reductase pathway, also known as the mevalonate pathway . By inhibiting the enzyme FPPS in this pathway, Neridronic acid disrupts the prenylation of proteins within osteoclasts . This disruption affects the normal functioning of these proteins, leading to changes in cytoskeletal dynamics and inhibition of osteoclastogenesis .

Pharmacokinetics

In clinical trials, neridronic acid was administered intravenously at a dose of 100 mg on day 1, 4, 7, 10, resulting in a total dose of neridronic acid 400 mg .

Result of Action

The molecular and cellular effects of Neridronic acid’s action primarily involve the inhibition of osteoclastogenesis and the prevention of osteoclastic bone resorption . This results in the reduction or elimination of pain associated with conditions like Complex Regional Pain Syndrome (CRPS) and the improvement of bone diseases like Osteogenesis Imperfecta and Paget’s Disease .

Action Environment

The action, efficacy, and stability of Neridronic acid can be influenced by various environmental factors. It’s worth noting that the effectiveness of Neridronic acid in treating conditions like CRPS has been observed in clinical settings, suggesting that its action can be effectively controlled in these environments .

Biochemische Analyse

Biochemical Properties

Neridronate plays a crucial role in biochemical reactions by interacting with key enzymes and biomolecules involved in bone metabolism. One of the primary enzymes that neridronate interacts with is farnesyl diphosphate synthase, which is part of the mevalonate/cholesterol biosynthetic pathway . By binding to and inhibiting the active site of this enzyme, neridronate disrupts the production of essential isoprenoid compounds, leading to the inhibition of osteoclast activity and bone resorption . Additionally, neridronate has a strong affinity for hydroxyapatite, a major component of bone mineral, which allows it to selectively bind to bone surfaces and inhibit osteoclast-mediated bone resorption .

Cellular Effects

Neridronate exerts significant effects on various types of cells and cellular processes. In osteoclasts, neridronate induces apoptosis by inhibiting the mevalonate pathway, which is essential for the prenylation of small GTPase signaling proteins . This inhibition leads to a reduction in osteoclast activity and bone resorption. In addition to its effects on osteoclasts, neridronate has been shown to influence osteoblasts by promoting their survival and function . This dual action on both osteoclasts and osteoblasts contributes to the overall improvement in bone density and strength observed in patients treated with neridronate .

Molecular Mechanism

The molecular mechanism of action of neridronate involves its binding interactions with biomolecules and enzyme inhibition. Neridronate binds to hydroxyapatite on bone surfaces, where it is internalized by osteoclasts during bone resorption . Once inside the osteoclasts, neridronate inhibits farnesyl diphosphate synthase, leading to the depletion of isoprenoid intermediates required for the prenylation of small GTPase signaling proteins . This inhibition disrupts the function of osteoclasts, leading to their apoptosis and a subsequent reduction in bone resorption . Additionally, neridronate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neridronate have been observed to change over time. Studies have shown that neridronate is stable and maintains its efficacy over extended periods . In vitro studies have demonstrated that neridronate can inhibit osteoclast activity and induce apoptosis within a few days of treatment . Long-term in vivo studies have shown that the benefits of neridronate treatment, such as increased bone density and reduced pain, are sustained for several months to years . Additionally, neridronate has been shown to induce permanent disease remission in patients with complex regional pain syndrome type I, preventing chronic pain and motor dysfunction .

Dosage Effects in Animal Models

The effects of neridronate vary with different dosages in animal models. Studies have shown that low to moderate doses of neridronate are effective in reducing bone resorption and increasing bone density without causing significant adverse effects . At high doses, neridronate can lead to toxic effects such as hypocalcemia and renal toxicity . Threshold effects have been observed, where the efficacy of neridronate plateaus at higher doses, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .

Metabolic Pathways

Neridronate is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as farnesyl diphosphate synthase in the mevalonate pathway, leading to the inhibition of osteoclast activity and bone resorption . Additionally, neridronate has been shown to affect metabolic flux by altering the levels of metabolites involved in bone turnover . This includes a reduction in bone resorption markers such as C-terminal telopeptide of type I collagen and an increase in bone formation markers such as osteocalcin .

Transport and Distribution

Neridronate is transported and distributed within cells and tissues through its strong affinity for hydroxyapatite . Once administered, neridronate rapidly binds to bone surfaces, where it is internalized by osteoclasts during bone resorption . The distribution of neridronate within the bone matrix allows for its sustained release and prolonged effects on bone metabolism . Additionally, neridronate has been shown to interact with transporters and binding proteins that facilitate its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of neridronate is primarily within osteoclasts, where it exerts its effects on bone resorption . Neridronate is internalized by osteoclasts during bone resorption and accumulates within the lysosomes and cytoplasm . This localization allows neridronate to inhibit key enzymes involved in the mevalonate pathway and induce apoptosis in osteoclasts . Additionally, neridronate has been shown to undergo post-translational modifications that enhance its targeting to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neridronic acid can be synthesized through a reaction involving 6-aminohexanoic acid and phosphorous acid in acetonitrile. The reaction mixture is cooled to 55-65°C, and sodium hydroxide is added to adjust the pH to 4.4-4.8. The mixture is then further cooled to 25-35°C to obtain the sodium salt of neridronic acid .

Industrial Production Methods: A novel process for the preparation of the crystalline hemihydrate polymorph of sodium neridronate involves dissolving solid sodium neridronate in water at 70-90°C, followed by the addition of ethanol, 1-propanol, or 2-propanol. The suspension is then mechanically stirred at 60-95°C to recover the crystalline hemihydrate form .

Analyse Chemischer Reaktionen

Reaktionstypen: Neridronsäure unterliegt hauptsächlich Reaktionen, die typisch für Bisphosphonate sind, einschließlich der Komplexbildung mit Metallionen und der Hydrolyse.

Häufige Reagenzien und Bedingungen:

Komplexbildung: Metallionen wie Calcium und Magnesium können unter physiologischen Bedingungen Komplexe mit this compound bilden.

Hydrolyse: In wässrigen Lösungen kann this compound insbesondere unter sauren oder basischen Bedingungen hydrolysiert werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metall-Neridronat-Komplexe und hydrolysierte Derivate der this compound .

Vergleich Mit ähnlichen Verbindungen

- Alendronic acid

- Ibandronic acid

- Risedronic acid

- Zoledronic acid

Comparison: Neridronic acid, like other bisphosphonates, inhibits osteoclast-mediated bone resorption. it is unique in its ability to be administered both intravenously and intramuscularly, providing flexibility in treatment options . Additionally, its efficacy in treating complex regional pain syndrome type I sets it apart from other bisphosphonates .

Eigenschaften

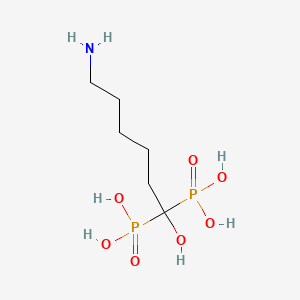

IUPAC Name |

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUSSSIBPPTKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868545 | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79778-41-9 | |

| Record name | Neridronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79778-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neridronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neridronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.